molecular formula C39H36N4O6 B1358029 N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

Cat. No.: B1358029
M. Wt: 656.7 g/mol
InChI Key: BJNGSSPWUWYELW-BMPTZRATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine is a synthetic nucleoside analog. This compound is structurally similar to deoxyadenosine but features modifications that enhance its stability and functionality in various biochemical applications. It is commonly used in the synthesis of oligonucleotides and has applications in molecular biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

    Benzoylation of the N6 position: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.

    Deprotection and purification: The final compound is deprotected and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and dimethoxytrityl groups.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve mild bases and solvents like dichloromethane.

    Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.

Scientific Research Applications

N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

    Biology: Employed in studies of DNA and RNA interactions, as well as in the development of antisense oligonucleotides.

    Medicine: Investigated for its potential in gene therapy and as a component of diagnostic assays.

    Industry: Utilized in the production of synthetic nucleic acids for various biotechnological applications.

Mechanism of Action

The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine involves its incorporation into oligonucleotides, where it can influence the stability and binding properties of the resulting nucleic acid structures. The compound targets specific molecular pathways involved in nucleic acid synthesis and repair, making it useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
  • N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine

Uniqueness

N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine is unique due to the presence of the 7-deaza modification, which enhances its stability and reduces susceptibility to enzymatic degradation. This makes it particularly valuable in applications requiring high stability and specificity.

Properties

Molecular Formula

C39H36N4O6

Molecular Weight

656.7 g/mol

IUPAC Name

N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C39H36N4O6/c1-46-30-17-13-28(14-18-30)39(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-24-34-33(44)23-35(49-34)43-22-21-32-36(40-25-41-37(32)43)42-38(45)26-9-5-3-6-10-26/h3-22,25,33-35,44H,23-24H2,1-2H3,(H,40,41,42,45)/t33-,34+,35+/m0/s1

InChI Key

BJNGSSPWUWYELW-BMPTZRATSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.